2,2-Diethoxy-N-methoxy-N-methylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diethoxy-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-5-12-8(13-6-2)7(10)9(3)11-4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUMAJFXNYQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)N(C)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Diethoxy N Methoxy N Methylacetamide
Established Synthetic Pathways from Carboxylic Acid Precursors
The synthesis of 2,2-diethoxy-N-methoxy-N-methylacetamide typically begins with 2,2-diethoxyacetic acid and involves the formation of an amide bond with N,O-dimethylhydroxylamine. Several coupling methods have been developed to achieve this transformation efficiently.
Direct Conversion of 2,2-Diethoxyacetic Acid with N,O-Dimethylhydroxylamine Hydrochloride
One of the most common methods for preparing Weinreb amides is the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. numberanalytics.com This reaction is typically facilitated by a coupling agent that activates the carboxylic acid. The hydrochloride salt of N,O-dimethylhydroxylamine is often used due to its stability and commercial availability. chemicalbook.com A base is required to neutralize the hydrochloride and liberate the free amine for the reaction.
The general reaction is as follows: 2,2-Diethoxyacetic Acid + N,O-Dimethylhydroxylamine Hydrochloride → this compound
Common coupling agents for this direct conversion include carbodiimides and other activating agents discussed in the following sections.
Triphosgene-Mediated Amide Coupling Approaches
Triphosgene (B27547) can serve as an efficient activating agent for carboxylic acids, enabling their coupling with amines. In this approach, triphosgene reacts with 2,2-diethoxyacetic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate then readily reacts with N,O-dimethylhydroxylamine to yield the desired Weinreb amide. nih.govgoogle.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride generated during the reaction. lsu.edu
A key advantage of using triphosgene is its ability to drive the reaction to completion, often resulting in high yields. However, due to the hazardous nature of phosgene, which can be released from triphosgene, this method requires careful handling and appropriate safety precautions.
Carbodiimide (EDC) and Hydroxybenzotriazole (HOBT) Coupling Strategies
A widely used and milder approach for amide bond formation involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBT). nih.govpeptide.com EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.
The addition of HOBT is crucial for two main reasons: it suppresses side reactions and minimizes racemization if chiral centers are present. peptide.comresearchgate.net HOBT reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to side reactions but still highly reactive towards the amine. nih.gov This two-step, one-pot process generally provides good yields and is compatible with a wide range of functional groups. commonorganicchemistry.com
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent System | General Reaction Conditions | Key Advantages | Considerations |
|---|---|---|---|
| Triphosgene | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) | High reactivity and yields. nih.gov | Formation of phosgene, requires stringent safety measures. |
| EDC/HOBT | Often performed in solvents like DMF or DCM at room temperature. commonorganicchemistry.com | Mild conditions, suppression of side reactions, reduced racemization. peptide.comresearchgate.net | Byproducts are water-soluble, facilitating workup. peptide.com |
Organolithium-Mediated Amide Formation from Esters
An alternative route to Weinreb amides involves the reaction of an ester with an organolithium reagent derived from N,O-dimethylhydroxylamine. This method circumvents the need for the carboxylic acid precursor. The process typically involves treating N,O-dimethylhydroxylamine with a strong base like n-butyllithium to generate the corresponding lithium amide. This highly nucleophilic species then reacts with an ester of 2,2-diethoxyacetic acid, such as ethyl 2,2-diethoxyacetate, to form the desired Weinreb amide.
Optimization of Reaction Conditions and Reagent Selection
The successful synthesis of this compound hinges on the careful selection of reaction conditions and reagents. Factors such as the choice of solvent and temperature play a critical role in maximizing yield and minimizing side products.
Solvents and Temperature Control in Amide Bond Formation
The choice of solvent can significantly influence the rate and outcome of amide coupling reactions. Common solvents for these reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net The ideal solvent should dissolve all reactants and reagents while being inert to the reaction conditions. For EDC/HOBT couplings, polar aprotic solvents like DMF are often preferred as they can facilitate the formation of the reactive intermediates. commonorganicchemistry.com
Temperature control is also paramount. Many amide coupling reactions are initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure the reaction proceeds to completion. commonorganicchemistry.com For highly reactive systems or those prone to side reactions, maintaining a low temperature throughout the process may be necessary to achieve the desired selectivity and yield. orientjchem.org The stability of the tetrahedral intermediate formed during the nucleophilic attack on the activated carboxylic acid is a key feature of Weinreb amide synthesis, and controlling the temperature helps to preserve this intermediate and prevent over-addition. numberanalytics.com
Table 2: Influence of Solvents on a Representative Weinreb Amide Synthesis
| Solvent | Relative Reaction Rate | Observed Yield | Notes |
|---|---|---|---|
| THF | Moderate | Good | Commonly used for organometallic reactions. rsc.org |
| CH2Cl2 (DCM) | Moderate | Good to Excellent | Easy to remove post-reaction. rsc.org |
| CH3CN (Acetonitrile) | Fast | Excellent | Can be very efficient for certain arylations. rsc.org |
| Toluene | Fast | Excellent | Higher boiling point allows for a wider temperature range. rsc.org |
Data presented is generalized from findings on arylation of N-methoxy-N-methylbenzamide and may be indicative for similar systems. rsc.org
Role of Bases and Activators in Reaction Efficiency
The efficiency of the synthesis of this compound, like other Weinreb amides, is critically dependent on the choice of activating agents and bases. The primary role of these reagents is to facilitate the formation of the amide bond between the carboxylic acid moiety, 2,2-diethoxyacetic acid, and N,O-dimethylhydroxylamine.
Activating Agents: The carboxylic acid must first be activated to a more reactive species to undergo nucleophilic attack by the amine. This is typically achieved by converting the carboxylic acid into a more electrophilic derivative. Common strategies include:
Acid Chlorides: Conversion of 2,2-diethoxyacetic acid to 2,2-diethoxyacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive towards amines. researchgate.net
In situ Activation: Using coupling reagents that form a highly reactive intermediate in the reaction mixture. A variety of such reagents are available, each with its own advantages in terms of reactivity, yield, and suppression of side reactions. researchgate.net
Bases: The role of bases in this synthesis is multifaceted. When starting from the hydrochloride salt of N,O-dimethylhydroxylamine, a base is required to neutralize the salt and generate the free amine for the reaction. chemicalbook.com Furthermore, bases are often used to scavenge the acidic byproducts generated during the reaction, such as HCl when starting from an acid chloride. Common bases include tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as pyridine. researchgate.netchemicalbook.com
The interplay between the activating agent and the base is crucial for optimizing the reaction yield and purity of the final product. The choice of a suitable combination depends on the specific reaction conditions and the stability of the starting materials and products.
Interactive Data Table: Common Coupling Reagents for Weinreb Amide Synthesis
| Coupling Reagent | Abbreviation | Activating Species | Byproducts |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | OAt-ester | Tetramethylurea |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt-ester | Hexamethylphosphoramide |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | OBt-ester | Hexamethylphosphoramide |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | OBt-ester | Tetramethylurea |
| 1,1'-Carbonyldiimidazole | CDI | Acylimidazolide | Imidazole, CO₂ |
Purification Techniques for this compound
The purification of this compound is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. Based on the purification methods employed for analogous Weinreb amides and other acetamide (B32628) derivatives, the following techniques are applicable. orgsyn.org
Extraction: An initial workup procedure typically involves quenching the reaction mixture with an aqueous solution, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with dilute acidic and basic solutions can help remove residual starting materials and byproducts. chemicalbook.comchemspider.com
Chromatography: Column chromatography using silica (B1680970) gel is a common and effective method for purifying Weinreb amides. orgsyn.org The choice of eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the desired product from impurities. orgsyn.org
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities. chemicalbook.com
The choice of purification technique will depend on the physical properties of this compound and the nature of the impurities present. A combination of these techniques may be necessary to achieve high purity.
Chemo- and Regioselectivity in this compound Synthesis
The synthesis of this compound from 2,2-diethoxyacetic acid (or its activated derivative) and N,O-dimethylhydroxylamine is expected to proceed with high chemo- and regioselectivity.
Chemoselectivity: The primary reaction is the formation of an amide bond between the activated carboxyl group and the nitrogen atom of N,O-dimethylhydroxylamine. The hydroxylamine (B1172632) nitrogen is a significantly better nucleophile than the oxygen atom, ensuring that the reaction occurs selectively at the nitrogen. The acetal (B89532) group at the α-position of the carboxylic acid is generally stable under the conditions used for amide coupling and is not expected to react.
Regioselectivity: The reaction is inherently regioselective. The activated carboxyl group of the 2,2-diethoxyacetyl moiety will react exclusively with the amine functionality of N,O-dimethylhydroxylamine. There are no other competing reactive sites on either molecule that would lead to isomeric products under standard amide coupling conditions. The stability of the acetal and the specific reactivity of the activated carboxylic acid towards the amine ensure that the desired this compound is formed as the sole regioisomer.
Chemical Reactivity and Mechanistic Investigations of 2,2 Diethoxy N Methoxy N Methylacetamide
Nucleophilic Addition Reactions at the Amide Carbonyl
The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a highly effective functional group for the synthesis of ketones from carboxylic acid derivatives. wikipedia.orgorientjchem.org Its primary advantage is the prevention of over-addition, a common side reaction with other acyl compounds where two equivalents of a nucleophile add to form an alcohol. wikipedia.orgorganic-chemistry.org This control is attributed to the formation of a stable, chelated tetrahedral intermediate. wikipedia.orgchemistrysteps.com
The reaction of 2,2-Diethoxy-N-methoxy-N-methylacetamide with Grignard reagents (R-MgX) provides a direct and high-yielding route to α-ketoacetals. The organomagnesium compound undergoes nucleophilic addition to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by chelation, which prevents its collapse and subsequent reaction with a second equivalent of the Grignard reagent. chemistrysteps.comnih.gov Acidic workup then hydrolyzes this intermediate to furnish the desired α-ketoacetal. This method is noted for its high chemoselectivity and tolerance for various functional groups on the Grignard reagent. nih.govresearchgate.netrsc.org
An excess of the Grignard reagent can often be used without significant formation of tertiary alcohol byproducts, highlighting the stability of the chelated intermediate. mychemblog.comwisc.edu
Table 1: Synthesis of α-Ketoacetals using Grignard Reagents This table is interactive. Click on the headers to sort.
| Grignard Reagent (R-MgX) | Product (α-Ketoacetal) | Typical Yield |
|---|---|---|
| Phenylmagnesium Bromide | 1,1-Diethoxy-3-phenylpropan-2-one | High |
| Ethylmagnesium Bromide | 3,3-Diethoxypentan-2-one | High |
| Vinylmagnesium Bromide | 4,4-Diethoxybut-1-en-3-one | Good |
Similar to Grignard reagents, organolithium reagents (R-Li) react cleanly with this compound to produce α-ketoacetals in good yields. wikipedia.orgmychemblog.comwisc.edu The reaction proceeds through a comparable mechanism involving a stable, metal-chelated tetrahedral intermediate that resists over-addition. wikipedia.orgwisc.edu The use of organolithium reagents expands the scope of the synthesis, allowing for the introduction of a wide variety of organic moieties. orientjchem.org The reactions are typically conducted at low temperatures to ensure the stability of the intermediate. wikipedia.org
Table 2: Synthesis of α-Ketoacetals using Organolithium Reagents This table is interactive. Click on the headers to sort.
| Organolithium Reagent (R-Li) | Product (α-Ketoacetal) | Typical Yield |
|---|---|---|
| n-Butyllithium | 3,3-Diethoxyheptan-2-one | High mychemblog.com |
| Phenyllithium | 1,1-Diethoxy-3-phenylpropan-2-one | High wisc.edu |
| Methyllithium (B1224462) | 3,3-Diethoxybutan-2-one | Good |
The remarkable selectivity of Weinreb amides, including this compound, in reactions with organometallic reagents is explained by the formation of a stable five-membered chelated intermediate. wikipedia.orgorganic-chemistry.orgchemistrysteps.com After the initial nucleophilic addition of the Grignard or organolithium reagent to the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the coordination of the magnesium or lithium cation between the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.orgchemistrysteps.com
This chelation renders the intermediate stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamino group to form a ketone in situ. organic-chemistry.org In contrast, reactions with esters or acid chlorides generate a ketone that is more reactive than the starting material, leading to rapid over-addition and the formation of a tertiary alcohol. organic-chemistry.orgmychemblog.com The stability of the Weinreb amide adduct ensures that the ketone is not liberated until the deliberate acidic workup, thus preventing the unwanted second addition. wikipedia.orgorganic-chemistry.org This thermodynamic control is a key advantage of the Weinreb ketone synthesis. researchgate.netrsc.org
Reduction Pathways Leading to Aldehyde Derivatives
Weinreb amides can be selectively reduced to aldehydes using an appropriate hydride reagent. wikipedia.org For this compound, this reduction yields 2,2-diethoxyacetaldehyde. The reaction proceeds via a similar chelated intermediate as seen with organometallic additions. Reagents such as lithium aluminum hydride (LiAlH₄) can be used, often in excess, to achieve this transformation. wikipedia.orgorientjchem.org More specialized reagents, like chloromagnesium dimethylaminoborohydride, have also been developed for the mild and efficient reduction of Weinreb amides to aldehydes at ambient temperatures. escholarship.org The stability of the intermediate prevents over-reduction to the corresponding alcohol, a common problem in the reduction of other carboxylic acid derivatives. escholarship.org
Table 3: Reduction of this compound This table is interactive. Click on the headers to sort.
| Reducing Agent | Product | Key Feature |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Diethoxyacetaldehyde | Standard, effective reducing agent. wikipedia.org |
| Diisobutylaluminium Hydride (DIBAL-H) | 2,2-Diethoxyacetaldehyde | Often used for controlled reductions at low temperatures. |
Rearrangement Chemistry of Modified Weinreb Amides
Beyond their utility in ketone and aldehyde synthesis, modified Weinreb amides can undergo unique rearrangement reactions under specific conditions. These transformations provide access to novel molecular scaffolds.
A notable transformation of N-methyl-N-methoxyamides is their base-mediated homologative rearrangement into N-acyl-N,O-acetals. nih.govacs.orgnih.gov This reaction involves the formal insertion of a methylene (B1212753) (–CH₂) group into the N–O bond. The process is initiated by deprotonation of the N-methyl group using a strong, non-nucleophilic base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is not mentioned in the provided text, but PMDTA is. The source of the inserted methylene unit is the N-methyl group of the starting amide itself. nih.govunito.it
The proposed mechanism involves the deprotonation of the N-methyl group, which is rendered acidic by the adjacent amide functionality. nih.gov This is followed by heterolysis of the N–O bond to form an electrophilic iminium ion and an alkoxide. The previously expelled alkoxide then acts as a nucleophile, attacking the iminium ion to form the rearranged N,O-acetal product. nih.govunito.it Deuterium-labeling studies have confirmed that the N-methyl group is the source of the new methylene bridge in the N-acyl-N,O-acetal. nih.govunito.it This rearrangement highlights the versatility of the Weinreb amide scaffold beyond its traditional role in acylation reactions. nih.govresearchgate.netfigshare.com
Table 4: Base-Mediated Rearrangement This table is interactive. Click on the headers to sort.
| Starting Material | Reagents | Product |
|---|
Subsequent Functionalization via Arylation, Alkylation, Alkenylation, and Alkynylation
The utility of this compound and related Weinreb amides extends to a variety of subsequent functionalization reactions, including arylation, alkylation, alkenylation, and alkynylation. These transformations are crucial for the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are a prominent method for the arylation of compounds containing a Weinreb amide moiety. For instance, Pd(II)-catalyzed β-C–H arylation has been successfully applied to carbazole-3-carboxamide substrates using directing groups like 8-aminoquinoline (B160924) and 2-(methylthio)aniline. thieme-connect.de This approach allows for the site-selective introduction of aryl groups.
Alkylation of Weinreb amides can be achieved through various methods. One notable example involves the alkylation of N-(o-iodobenzyl) pyrroles containing a Weinreb amide, which serves as a precursor for cyclization reactions. acs.org Furthermore, the active methylene group in N-methoxy-N-methyl-2-phenylsulfonylacetamide allows for straightforward alkylation, demonstrating the versatility of this class of compounds in forming new carbon-carbon bonds. researchgate.net
Alkenylation and alkynylation of polyfluoroarenes and -hetarenes represent another facet of functionalization, although direct examples involving this compound are less common in the reviewed literature. However, the general reactivity of related systems suggests the feasibility of such transformations. researchgate.net
A sequential one-pot reaction involving the 1,2-addition of organolithium reagents to a Weinreb amide followed by a cross-coupling reaction provides a pathway to functionalized ketones. This method has been used to synthesize a variety of ketones, as illustrated in the table below. rsc.org
Table 1: Examples of Ketones Synthesized via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. rsc.org
| Product | Reaction Temperature (°C) | Yield (%) |
| 1-([1,1'-biphenyl]-4-yl)pentan-1-one | 40 | 81 |
| 1-([1,1'-biphenyl]-4-yl)heptan-3-one | Room Temperature | 77 |
| 3-(4-(furan-2-yl)phenyl)-1-phenylpropan-1-one | 40 | 80 |
| 3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one | 40 | 71 |
Other Significant Chemical Transformations and Derivatizations
Oxidative Cross-Coupling Reactions Involving Related α-Carbonyl N,O-Acetals
Oxidative cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, offering high atom economy. nih.govfrontiersin.org While specific examples involving this compound are not extensively detailed, the reactivity of related α-aminocarbonyl compounds provides significant insights.
A notable transformation is the palladium-catalyzed oxidative cross-coupling for the synthesis of α-aryl α-amino ketones. nih.govrsc.orgresearchgate.net This process involves the direct C–H oxidation of α-aminocarbonyl compounds and subsequent arylation. The use of an oxidant, such as 2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (T⁺BF₄⁻), is crucial for this transformation. nih.gov This methodology has a broad scope and produces the desired α-aryl α-amino ketones in moderate to excellent yields. nih.govrsc.org
The general applicability of this approach is highlighted by the successful synthesis of various α-aryl α-amino ketone compounds through the Pd(II)-catalyzed oxidative coupling of α-aminocarbonyl compounds with arylboronic acids. nih.gov This reaction proceeds via direct C–H oxidation and arylation, yielding functionalized products in good yields. nih.gov
Cyclization Reactions with Organolithium Species
Weinreb amides, including structures related to this compound, are effective internal electrophiles in cyclization reactions involving organolithium species. acs.orgorientjchem.org This reactivity is particularly useful in Parham-type cycliacylation reactions, where aryl- and heteroaryllithiums, generated through lithium-halogen exchange, undergo intramolecular cyclization. acs.org
The superiority of Weinreb amides over other amides, such as N,N-diethylamides, in these cyclizations is attributed to the stabilization of the tetrahedral intermediate through the formation of a stable five-membered cyclic chelate. acs.orgorientjchem.org This chelation prevents over-addition of the organolithium reagent. orientjchem.orgorientjchem.org
A key application of this methodology is the synthesis of fused indolizinone systems. For example, N-(o-iodobenzyl) pyrrole-2-carboxamides readily undergo lithium-iodine exchange followed by intramolecular cyclization to afford pyrrolo[1,2-b]isoquinolones in high yields. acs.org The reaction conditions typically involve the use of tert-butyllithium (B1211817) at low temperatures. acs.org
Table 2: Yields of Pyrrolo[1,2-b]isoquinolones from Parham-Type Cycliacylation of Weinreb Amides. acs.org
| Substrate | Product | Method | Yield (%) |
| N-(o-Iodobenzyl)pyrrole-2-carboxamide | Pyrrolo[1,2-b]isoquinolin-5(10H)-one | A | 85 |
| N-(2-Iodo-5-methoxybenzyl)pyrrole-2-carboxamide | 8-Methoxypyrrolo[1,2-b]isoquinolin-5(10H)-one | A | 82 |
| N-(2-Iodo-4,5-dimethoxybenzyl)pyrrole-2-carboxamide | 7,8-Dimethoxypyrrolo[1,2-b]isoquinolin-5(10H)-one | B | 91 |
Method A: t-BuLi (2.2 equiv), -78 °C, 3 h. Method B: t-BuLi (2.2 equiv), -78 °C, 3 h; then rt, 4 h.
Theoretical and Computational Studies of this compound
Analysis of Resonance Energy and Amidicity of the Weinreb Amide Moiety
The resonance within an amide bond is a key determinant of its stability and reactivity. In Weinreb amides, such as this compound, the presence of heteroatom substituents on the nitrogen atom significantly influences this resonance. mdpi.comresearchgate.netnih.gov
Computational studies have shown that substitution at the amide nitrogen with two electronegative atoms leads to a significant reduction in resonance stabilization. mdpi.comresearchgate.netnih.gov This reduction can be as much as 50% compared to N,N-dimethylacetamide. mdpi.comresearchgate.netnih.gov The nitrogen atom in these "anomeric amides" becomes strongly pyramidal, and the N-C(O) bond length increases, which is supported by both theoretical calculations and experimental data. mdpi.comresearchgate.net For instance, the calculated N–C(O) bond length increases from 1.362 Å in N,N-dimethylformamide to 1.380 Å in N-methoxy-N-methylformamide and further to 1.396 Å in N,N-dimethoxyformamide. mdpi.com
Despite this weakened resonance, significant twisting about the amide bond is not observed. mdpi.comresearchgate.netnih.gov The classical approach to calculating amide resonance energy, which involves comparison with a model amine and ketone, yields a value of approximately 71 kJ mol⁻¹ for N,N-dimethylacetamide. researchgate.net The reduced resonance in Weinreb amides has profound implications for their reactivity.
Quantum Chemical Investigations of Heteroatom Substitution Effects on Amide Nitrogen
Quantum chemical investigations, particularly using density functional theory (DFT) at the B3LYP/6-31G(d) level, have provided detailed insights into the structural and electronic effects of heteroatom substitution at the amide nitrogen. mdpi.comacs.org
These studies reveal that the equilibrium and transition structures of bisheteroatom-substituted formamides are governed by a combination of inductive effects, repulsive lone pair-lone pair interactions, and anomeric effects. acs.org Anomeric interactions lead to a lengthening of the N-X bond (where X is a more electronegative atom) and a shortening of the N-Y bond (where Y is a less electronegative atom). acs.org For example, in N-chloro-N-methoxyformamide, the N-Cl bond is longer than normal, while the N-O bond is shorter. acs.org
These anomeric effects also influence the rotational barriers around the C-N and N-heteroatom bonds. The barrier to acyl C-N rotation is lowered in heteroatom-substituted amides. acs.org However, anomeric interactions can significantly increase the rotational barriers around the N-O and N-N bonds. acs.org
In certain configurations, the combination of reduced resonance and pronounced anomeric effects can lead to unique reactivity, such as the HERON (Heteroatom Rearrangement On Nitrogen) reaction. mdpi.comresearchgate.netnih.gov In this concerted rearrangement, a more electronegative atom migrates from the nitrogen to the carbonyl carbon, leading to the cleavage of the amide bond. mdpi.com
Computational Modeling of Reaction Pathways and Transition States
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the computational modeling of reaction pathways and transition states for this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, determining transition state geometries, and calculating activation energies, it appears that dedicated theoretical studies on the reactivity of this particular compound have not been published in the available literature.
Research in computational chemistry often focuses on broader classes of compounds or specific, novel reactions. Although this compound belongs to the well-known class of Weinreb amides, computational investigations found in the public domain tend to explore the mechanistic aspects of reactions like C-H functionalization or cross-coupling reactions involving simpler amide structures. Detailed theoretical analyses, including the generation of potential energy surfaces, intrinsic reaction coordinate (IRC) calculations, and the characterization of transition state vibrational frequencies for reactions specifically involving the acetal (B89532) and Weinreb amide functionalities within this compound, are not available.
Consequently, without specific research findings, the creation of data tables detailing computed activation energies, transition state geometries, or reaction enthalpies for this compound is not possible. Such data would be contingent on dedicated quantum chemical calculations, which have not been reported.
Applications of 2,2 Diethoxy N Methoxy N Methylacetamide As a Versatile Synthetic Intermediate
Central Role in the Synthesis of α-Ketoacetals
2,2-Diethoxy-N-methoxy-N-methylacetamide is a key reagent for the synthesis of α-ketoacetals. nih.gov The reaction of this Weinreb amide with various nucleophiles, such as Grignard reagents and organolithiums, provides a general and efficient route to a wide array of α-ketoacetal derivatives. nih.govmdpi.com This method is advantageous as it allows for the introduction of diverse substituents, leading to the formation of aliphatic, aromatic, and alkynyl α-ketoacetals in high yields. nih.gov
The reaction of this compound with different organometallic reagents demonstrates its broad applicability in synthesizing substituted α-ketoacetals. For instance, treatment with methylmagnesium bromide or methyllithium (B1224462) results in the formation of 1,1-diethoxypropan-2-one, an aliphatic α-ketoacetal, in yields of 93% and 90%, respectively. mdpi.com Similarly, reactions with aromatic and alkynyl Grignard reagents produce the corresponding α-ketoacetals in good yields. nih.gov
A variety of α-ketoacetals have been successfully synthesized from the corresponding dimethoxy Weinreb amide, N-methoxy-N-methyl-2,2-dimethoxyacetamide, as illustrated in the following table. nih.gov The yields for the diethoxy versions are reported to be comparable. nih.gov
| Entry | Nucleophile (R in RMgX or RLi) | Product | Yield (%) | Classification |
|---|---|---|---|---|
| 1 | CH₃ | 1,1-Dimethoxypropan-2-one | 99 | Aliphatic |
| 2 | CH₃(CH₂)₂ | 1,1-Dimethoxy-2-pentanone | 95 | Aliphatic |
| 3 | Phenyl | 1,1-Dimethoxy-2-phenylethan-2-one | 92 | Aromatic |
| 4 | 4-Methoxyphenyl | 1,1-Dimethoxy-2-(4-methoxyphenyl)ethan-2-one | 70 | Aromatic |
| 5 | Prop-1-yn-1-yl | 1,1-Dimethoxypent-3-yn-2-one | 78 | Alkynyl |
| 6 | 4-Methylphenyl | 1,1-Dimethoxy-2-(4-methylphenyl)-ethan-2-one | 79 | Aromatic |
The α-ketoacetals synthesized from this compound are valuable intermediates due to the differential reactivity of their functional groups. nih.gov The acetal (B89532) serves as a protecting group for an aldehyde, allowing for selective reactions to occur at the keto group. nih.gov This synthetic strategy is employed in the preparation of a variety of more complex molecules. nih.govnih.gov For example, α-ketoacetals are precursors in the synthesis of α-hydroxy acetals, chiral 1,2-diols, and chiral sulfoxides. nih.gov Their utility has been demonstrated in the total synthesis of natural products and pharmaceutically active compounds. nih.govresearchgate.net
Precursor for the Generation of α-Amino Amides
While direct conversion of this compound to α-amino amides is not prominently detailed, the α-ketoacetals derived from it are instrumental in synthesizing related amino compounds. For example, α-ketoacetals can be reduced to the corresponding α-hydroxy acetals. nih.gov These can then undergo further transformations, such as reductive amination, to yield 1,2-aminoalcohols. nih.gov This multi-step process, starting from the Weinreb amide, provides a pathway to molecules containing an amino group adjacent to a hydroxylated carbon, which are important structural motifs in many biologically active molecules. nih.govresearchgate.net
Contribution to Complex Molecular Architectures and Natural Product Synthesis
The utility of this compound extends to the assembly of intricate molecular frameworks and the total synthesis of natural products. nih.gov
α-Ketoacetals are documented as key intermediates in the preparation of chiral cyanohydrins. nih.gov Enantiomerically pure cyanohydrins are significant building blocks for various pharmaceuticals and agrochemicals. nih.govd-nb.info The synthesis often involves the enantioselective addition of a cyanide source to the keto group of the α-ketoacetal, a reaction that can be catalyzed by enzymes or chiral catalysts to achieve high stereoselectivity. nih.gov
The synthesis of nicotine (B1678760) analogues is another area where α-ketoacetals derived from this compound play a crucial role. nih.gov Nicotine and its derivatives are of significant interest due to their pharmacological properties and as probes for nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov The carbon framework provided by the α-ketoacetal can be elaborated through various synthetic steps to construct the characteristic pyrrolidine (B122466) ring of the nicotine structure. nih.govnih.gov
Role in the Synthesis of Chiral Sulfoxides and Diols
While direct applications of this compound in the synthesis of chiral sulfoxides are not extensively documented in scientific literature, its utility in producing chiral diols, specifically 1,2-aminoalcohols, is well-established. The synthesis proceeds via an α-ketoacetal intermediate derived from the title compound.
This α-ketoacetal can be reduced to a secondary carbinol, which is then hydrolyzed to form an α-hydroxyaldehyde. This aldehyde, without isolation, reacts with a primary amine to form an imine intermediate. Subsequent reduction of the imine with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields the final 1,2-aminoalcohol. mdpi.com This protocol has been successfully used to generate a variety of 1,2-aminoalcohols in high yields. mdpi.com
Table 1: Synthesis of 1,2-Aminoalcohols from an Intermediate Derived from this compound
| Entry | Amine Used | Product (1,2-Aminoalcohol) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzylamine | Product 7a | 93% | mdpi.com |
| 2 | (S)-α-Methylbenzylamine | Product 7b | 90% | mdpi.com |
| 3 | (R)-α-Methylbenzylamine | Product 7c | 85% | mdpi.com |
| 4 | Furfurylamine | Product 7d | 82% | mdpi.com |
Applications in the Synthesis of Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While this compound is a key building block for chiral molecules, a detailed review of the scientific literature does not indicate its direct or widespread application as a precursor for the synthesis of commonly used chiral auxiliaries. Its primary documented role is as a synthetic intermediate for target molecules rather than for the construction of recyclable chiral directing groups.
Intermediate in the Total Synthesis of Specific Natural Products (e.g., rac-salbutamol)
A significant application of this compound is its role as a key intermediate in the total synthesis of (±)-salbutamol. mdpi.comresearchgate.net Salbutamol is a β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). mdpi.com
The synthesis begins with the reaction of this compound with a Grignard reagent, 4-(benzyloxy)-3-(methoxymethyl)phenylmagnesium bromide, to produce the corresponding α-ketoacetal intermediate. mdpi.com This intermediate undergoes a series of transformations, following the general protocol for creating 1,2-aminoalcohols. The key steps involve reduction to an α-hydroxyaldehyde, which is then reacted with tert-butylamine. The resulting imine is subsequently reduced with sodium borohydride to yield racemic salbutamol. mdpi.com This synthetic route demonstrates the efficiency of using the title Weinreb amide to construct the core structure of the target pharmaceutical agent. mdpi.com
Table 2: Key Steps in the Synthesis of (rac)-Salbutamol
| Step | Description | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1 | Formation of α-ketoacetal | This compound, Grignard Reagent | α-Ketoacetal Intermediate | mdpi.com |
| 2 | Reduction and Hydrolysis | Reducing Agent (e.g., NaBH₄), Acid | α-Hydroxyaldehyde | mdpi.com |
| 3 | Reductive Amination | tert-Butylamine, NaBH₄ | (rac)-Salbutamol | mdpi.com |
Development of Novel Synthetic Routes and Strategies
Exploration in Organozinc Carbenoid Chemistry for Aminocyclopropanes
Research into organozinc carbenoid chemistry has led to novel methods for the synthesis of aminocyclopropanes. While direct studies employing this compound were not found, closely related structures, specifically N-diethoxymethyl amides, have been successfully used as carbenoid precursors. ucl.ac.ukrsc.org In this chemistry, an organozinc carbenoid is generated from the acetal moiety adjacent to the amide nitrogen. ucl.ac.uk This reactive species can then undergo cyclopropanation reactions with various alkenes to produce the corresponding amidocyclopropanes. ucl.ac.uk This methodology highlights the synthetic potential of the diethoxymethyl group, a key feature of the title compound, in forming carbon-carbon bonds for ring construction.
Use in Functionalization of α-Amino Ketones
The primary synthetic utility of this compound is as a precursor for α-ketoacetals through the addition of organometallic nucleophiles like Grignard reagents or organolithiums. mdpi.com These resulting α-ketoacetals are versatile intermediates. However, the scientific literature does not describe the use of this compound itself as a reagent for the direct functionalization of existing α-amino ketones. Its role is centered on the de novo construction of the α-keto functional group, rather than the modification of pre-existing ketone structures.
Future Research Directions and Emerging Perspectives for 2,2 Diethoxy N Methoxy N Methylacetamide
Exploration of New Reactivity Manifolds and Unprecedented Transformations
Future research could focus on leveraging the unique combination of the Weinreb amide and the diethoxy acetal (B89532) functional groups. The acetal moiety, typically stable under basic and neutral conditions, can act as a protecting group for an aldehyde or a latent aldehyde equivalent. This could be exploited in novel synthetic strategies where the Weinreb amide directs a reaction, and subsequent unmasking of the aldehyde functionality under acidic conditions allows for further transformations in a one-pot or sequential manner. Investigations into Lewis acid-mediated reactions could reveal unprecedented transformations where both the acetal and the Weinreb amide participate, potentially leading to the formation of complex heterocyclic structures.
Development of Asymmetric Synthetic Applications
The development of asymmetric applications for 2,2-Diethoxy-N-methoxy-N-methylacetamide is a significant area for potential research. Chiral catalysts could be employed to achieve enantioselective additions to the carbonyl group of the Weinreb amide. Furthermore, the development of chiral variants of the compound itself, for instance, by using chiral diols to form the acetal, could open pathways to diastereoselective reactions. Such chiral building blocks could be valuable in the synthesis of optically active pharmaceutical intermediates and other fine chemicals. The exploration of enzymatic resolutions or desymmetrization of prochiral precursors could also provide access to enantiomerically pure forms of this compound or its derivatives.
Integration into Sustainable and Green Chemistry Methodologies
Future studies could aim to integrate this compound into green and sustainable chemical processes. This could involve developing syntheses of the compound from bio-based starting materials. Given the presence of ethoxy groups, its synthesis could potentially be linked to bio-ethanol. Research into its application in greener solvent systems, such as ionic liquids or deep eutectic solvents, or under solvent-free conditions, would be a valuable contribution. Moreover, its use in catalytic rather than stoichiometric reactions would enhance the atom economy and reduce waste, aligning with the principles of green chemistry.
Application in Cascade and Multicomponent Reaction Sequences
The bifunctional nature of this compound makes it an intriguing candidate for cascade and multicomponent reactions (MCRs). A hypothetical MCR could involve the initial reaction of the Weinreb amide with an organometallic reagent, followed by in-situ deprotection of the acetal to reveal an aldehyde, which then participates in a subsequent reaction with other components in the reaction mixture. Such a strategy would enable the rapid assembly of complex molecular architectures from simple precursors, significantly improving synthetic efficiency. Designing novel cascade sequences that are triggered by the selective transformation of one of the functional groups would be a key research focus.
Potential in Advanced Materials and Polymer Science as a Building Block
The potential of this compound as a building block in materials and polymer science is another unexplored frontier. The two distinct functional groups could allow for its incorporation into polymers through different mechanisms. For example, the Weinreb amide could be transformed to a ketone, which could then be a site for polymerization or cross-linking. Alternatively, the acetal could be hydrolyzed to an aldehyde, which could then be used in the synthesis of various resins or polymers. The introduction of this functionalized monomer into polymer backbones could impart unique properties, such as altered solubility, thermal stability, or the ability to be further modified post-polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
